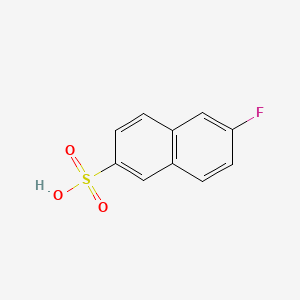

6-Fluoronaphthalene-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZCCIZOYSEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoronaphthalene-2-sulfonic acid

CAS Number: 859071-26-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoronaphthalene-2-sulfonic acid, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific published data on this compound is limited, this document consolidates available information on related chemical structures and outlines potential synthetic routes, characterization methodologies, and prospective applications based on established chemical principles and the known roles of analogous molecules.

Core Compound Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes fundamental properties derived from its chemical structure and information on commercially available related compounds.

| Property | Value | Source/Method |

| CAS Number | 859071-26-4 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₇FO₃S | - |

| Molecular Weight | 226.22 g/mol | - |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)C=C1S(=O)(=O)O | - |

| Physical State | Solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of sulfonic acids |

Hypothetical Synthesis and Experimental Protocols

Due to the absence of specific published synthesis protocols for this compound, a plausible synthetic route can be extrapolated from general methods for the sulfonation of aromatic compounds and the synthesis of fluorinated naphthalenes. A potential precursor is 6-Fluoronaphthalene, which can be synthesized via various methods, including the Balz-Schiemann reaction from 6-aminonaphthalene.

Proposed Synthesis of this compound

A potential route for the synthesis of this compound involves the direct sulfonation of 2-fluoronaphthalene. The regioselectivity of the sulfonation of naphthalene derivatives is highly dependent on reaction conditions such as temperature and the sulfonating agent used.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-fluoronaphthalene.

-

Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or oleum (fuming sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80-120°C) to favor the formation of the thermodynamically more stable 2-sulfonic acid isomer. The optimal temperature and reaction time would need to be determined empirically.

-

Work-up: Upon completion of the reaction (monitored by techniques like TLC or HPLC), the reaction mixture is cooled and carefully poured onto crushed ice.

-

Isolation: The precipitated this compound can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or aqueous ethanol.

The following diagram illustrates a generalized workflow for the synthesis and purification of a naphthalenesulfonic acid derivative.

Potential Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The naphthalene scaffold is also a common motif in biologically active compounds. Therefore, this compound could serve as a valuable building block or a fragment in the design of novel therapeutic agents.

The sulfonic acid group can be converted into a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides, a class of compounds with a broad range of pharmacological activities.

The following diagram illustrates a potential logical relationship for the application of this compound in drug discovery.

Characterization and Analytical Methods

The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic aromatic proton signals, with coupling patterns influenced by the fluorine and sulfonate substituents.

-

¹³C NMR: Would reveal the carbon skeleton, with the carbon atom attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A key technique to confirm the presence and chemical environment of the fluorine atom.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoronaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronaphthalene-2-sulfonic acid is a fluorinated derivative of naphthalenesulfonic acid. Naphthalene-based compounds are significant in medicinal chemistry and materials science due to their unique aromatic and electronic properties. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for determining these properties, and presents a generalized experimental workflow.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO₃S | ChemSrc[1] |

| Molecular Weight | 226.224 g/mol | ChemSrc[1] |

| Exact Mass | 226.01000 | ChemSrc[1] |

| Predicted LogP | 3.30640 | ChemSrc[1] |

Comparative Physicochemical Properties of Related Naphthalene Sulfonic Acids

To provide context, the following table compares the available data for this compound with its non-fluorinated and hydroxylated analogs. It is crucial to note that these are distinct chemical entities, and their properties are not directly transferable.

| Property | This compound | Naphthalene-2-sulfonic acid | 6-Hydroxynaphthalene-2-sulfonic acid |

| Molecular Formula | C₁₀H₇FO₃S | C₁₀H₈O₃S | C₁₀H₈O₄S |

| Molecular Weight | 226.224 g/mol | 208.23 g/mol | 224.23 g/mol |

| Melting Point | Data not available | 124 °C (monohydrate)[2] | >300 °C (decomposes)[3][4] |

| Boiling Point | Data not available | Data not available | Decomposes[3] |

| Solubility in Water | Data not available | Good[2] | Readily soluble[5] |

| pKa (Strongest Acidic) | Data not available | -1.8 (Predicted)[6] | Data not available |

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section details generalized, widely accepted protocols for determining key physicochemical properties for related aromatic sulfonic acids.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Methodology:

-

Sample Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent (e.g., water, buffer solutions, organic solvents) in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10][11]

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility. The initial concentration should be accurately known.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acidic or basic groups are ionized. For a monoprotic acid, this is the pH at the half-equivalence point.

pKa Determination: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis absorption spectrum upon ionization.[12][13][14]

Methodology:

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then diluted into each of the buffer solutions to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule exhibit different absorption is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of a physicochemical property, such as solubility.

Caption: A generalized workflow for determining a physicochemical property.

Conclusion

While this compound is a compound of interest, there is a notable lack of publicly available, experimentally determined physicochemical data. The provided information is based on computational predictions and data from related, but structurally distinct, compounds. For accurate characterization, experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential. The generalized protocols described herein provide a foundation for researchers to conduct such studies. Furthermore, no information regarding the biological activity or associated signaling pathways for this specific compound was found, precluding the creation of relevant biological diagrams. Future research is needed to fully elucidate the physicochemical profile and potential biological relevance of this compound.

References

- 1. This compound | CAS#:859071-26-4 | Chemsrc [chemsrc.com]

- 2. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 6- Hydroxynaphthalene-2- Sulfonic Acid Manufacturer, Supplier, Exporter [himalayachemicals.com]

- 4. 93-01-6 CAS MSDS (6-Hydroxynaphthalene-2-sulphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

6-Fluoronaphthalene-2-sulfonic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoronaphthalene-2-sulfonic acid, including its molecular structure, chemical formula, and known properties. Due to its nature as a specialized research chemical, publicly available data is limited. This guide consolidates available information and provides logical extrapolations based on the chemistry of related compounds.

Chemical Identity and Properties

This compound is an organofluorine compound and a derivative of naphthalene. The presence of both a fluorine atom and a sulfonic acid group makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Formula

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in published literature. The data presented below is based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FO₃S | [1][2] |

| Molecular Weight | 226.22 g/mol | [2] |

| CAS Number | 859071-26-4 | [1][2][3] |

| Predicted LogP | 3.30640 | ChemSrc |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in readily accessible scientific literature. However, a plausible synthetic route is the direct electrophilic sulfonation of 2-fluoronaphthalene. The regiochemistry of this reaction is influenced by reaction conditions, particularly temperature.

Proposed Synthesis: Sulfonation of 2-Fluoronaphthalene

The sulfonation of naphthalene derivatives is a well-established reaction. At lower temperatures, the reaction is kinetically controlled and tends to favor substitution at the alpha-position (C1 or C4). At higher temperatures, the reaction becomes thermodynamically controlled, favoring the formation of the more stable beta-isomer (like the C2, C3, C6, or C7 positions)[4]. Since the target molecule is a 2-sulfonic acid (a beta-sulfonic acid), the reaction would likely be performed at an elevated temperature.

Reaction Scheme:

Caption: Proposed synthesis via electrophilic sulfonation.

Experimental Protocol Outline:

-

Reaction Setup : In a flask equipped with a stirrer, thermometer, and condenser, add 2-fluoronaphthalene.

-

Sulfonation : Slowly add concentrated sulfuric acid (or oleum) to the 2-fluoronaphthalene while stirring. The molar ratio and concentration of the sulfonating agent would need to be optimized.

-

Heating : Heat the reaction mixture to a temperature likely in the range of 140-160°C to favor the formation of the thermodynamically more stable beta-sulfonated products. The reaction time would need to be monitored, potentially for several hours.

-

Workup : After cooling, the reaction mixture would be carefully quenched by pouring it into cold water or onto ice.

-

Isolation : The product, this compound, along with other isomers, would likely be isolated from the aqueous solution by salting out, for example, by adding sodium chloride to precipitate the sodium sulfonate salt.

-

Purification : Further purification would be necessary to separate the desired 6-fluoro-2-sulfonic acid isomer from other isomers (e.g., 7-fluoro-2-sulfonic acid) and disulfonated byproducts. This could be achieved by fractional crystallization of its salts.

Note: This is a generalized protocol. The specific conditions would require experimental optimization and validation.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Intermediates : Naphthalene sulfonic acids are precursors in the synthesis of various dyes and pharmaceutical compounds. The fluorine atom can be a valuable addition for modulating the electronic and lipophilic properties of a molecule, which is a common strategy in drug design to improve metabolic stability and binding affinity.

-

Materials Science : Fluorinated aromatic compounds are used in the synthesis of polymers and materials for electronics, such as in OLEDs and OPVs[5]. This compound could serve as a building block for such materials.

-

Chemical Probes : The naphthalene core is fluorescent, and the sulfonic acid group imparts water solubility. These features could be exploited in the design of fluorescent probes for biological imaging or chemical sensing.

Safety and Handling

-

General Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

-

Hazards : Sulfonic acids are generally corrosive and can cause severe skin burns and eye damage. Handle with care.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

This information is for guidance only and is not a substitute for a formal safety assessment.

Spectroscopic Data

No public sources with detailed NMR, IR, or Mass Spectrometry data for this compound were identified. Researchers who purchase this compound from chemical suppliers may be able to request a Certificate of Analysis (CoA) which would contain this information.

References

Solubility of 6-Fluoronaphthalene-2-sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoronaphthalene-2-sulfonic acid in various organic solvents. Due to the limited availability of public quantitative data, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound. The outlined methodologies are grounded in established principles of physical chemistry and are intended to guide researchers in generating reliable and reproducible solubility data. This guide also includes essential safety precautions and a visual representation of the experimental workflow to ensure clarity and safe laboratory practices.

Introduction

This compound is a fluorinated aromatic sulfonic acid with potential applications in medicinal chemistry and materials science. Its solubility in organic solvents is a critical physicochemical parameter that influences its utility in various applications, including reaction kinetics, purification, formulation, and bioavailability. Understanding the solubility profile of this compound is therefore essential for its effective use in research and development.

Sulfonic acids are known to be highly polar compounds, which generally imparts good solubility in polar solvents like water. However, the presence of the naphthalene ring and the fluorine atom in this compound introduces a degree of lipophilicity, suggesting that it may also exhibit solubility in certain organic solvents. This guide provides a framework for systematically determining this solubility.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 859071-26-4 | [1] |

| Molecular Formula | C₁₀H₇FO₃S | [1] |

| Molecular Weight | 226.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| LogP | 3.30640 | [1] |

Experimental Protocol for Solubility Determination

The following protocol describes the static equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related sulfonic acid compounds are known to be skin and eye irritants.[2][3][4][5] Therefore, the following precautions should be taken:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved solid.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Analysis and Presentation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

For the Gravimetric Method:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent in L)

-

-

For the Chromatographic/Spectroscopic Method:

-

Solubility (mol/L) = (Concentration from calibration curve in mol/L) x (Dilution factor)

-

The determined solubility data should be presented in a clear and organized table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) |

| Methanol | 32.7 | To be determined |

| Ethanol | 24.5 | To be determined |

| Acetone | 20.7 | To be determined |

| Acetonitrile | 37.5 | To be determined |

| Dichloromethane | 9.1 | To be determined |

| Ethyl Acetate | 6.0 | To be determined |

| Toluene | 2.4 | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectral Properties of 6-Fluoronaphthalene-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral properties of 6-Fluoronaphthalene-2-sulfonic acid. Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral behavior. The information herein is intended to guide researchers in the analysis and characterization of this compound and related molecules.

Physicochemical Properties

This compound is a derivative of naphthalene, featuring both a fluorine atom and a sulfonic acid group. These functional groups are expected to significantly influence its electronic and, consequently, its spectral properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇FO₃S | [1] |

| Molecular Weight | 226.22 g/mol | [1] |

| Exact Mass | 226.01000 | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions within the aromatic rings. The presence of the fluorine and sulfonic acid groups may cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. For instance, naphthalene sulfonic acid formaldehyde condensates show strong absorption in the 210-250 nm range. Naphthalene itself has absorption maxima in the 300-320 nm region.

Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Water | ~230-250 and ~280-320 | To be determined experimentally |

| Methanol | ~230-250 and ~280-320 | To be determined experimentally |

| Dichloromethane | ~230-250 and ~280-320 | To be determined experimentally |

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of a naphthalene derivative is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Spectral Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Naphthalene derivatives are well-known for their fluorescent properties, making them useful as molecular probes.[2][3][4] The fluorescence of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives is highly sensitive to the polarity of their environment.[5] It is expected that this compound will also exhibit fluorescence. The excitation wavelength will likely be close to one of its UV absorption maxima. The emission spectrum will be red-shifted with respect to the excitation spectrum.

Expected Fluorescence Data

| Solvent | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Expected Quantum Yield (Φ) |

| Water | ~280-320 | To be determined | To be determined |

| Methanol | ~280-320 | To be determined | To be determined |

| Ethylene Glycol | ~280-320 | To be determined | To be determined |

Experimental Protocol: Fluorescence Spectroscopy

The following is a general procedure for measuring the fluorescence spectrum of a naphthalene sulfonate:

-

Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Wavelengths:

-

Obtain an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., a wavelength slightly longer than the expected emission maximum).

-

Obtain an emission spectrum by exciting the sample at its excitation maximum (λex,max) and scanning the emission wavelengths.

-

-

Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the arrangement of atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and sulfonic acid substituents.

Expected ¹H NMR Data (in D₂O)

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic Protons | 7.0 - 9.0 | d, dd, t | To be determined |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for each of the ten carbon atoms in the naphthalene core. The carbon atoms directly bonded to the fluorine and sulfonic acid groups will show characteristic chemical shifts and may exhibit C-F coupling.

Expected ¹³C NMR Data (in D₂O)

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected ¹JCF (Hz) |

| C-F | 150 - 170 | 240 - 260 |

| C-SO₃H | 130 - 150 | - |

| Other Aromatic Carbons | 110 - 140 | To be determined |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][6][7] The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom, which will likely be a multiplet due to coupling with neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom on the naphthalene ring. For comparison, the ¹⁹F chemical shift of sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate is reported to be -113.33 ppm.[5]

Expected ¹⁹F NMR Data (in D₂O, referenced to CFCl₃)

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C6-F | -100 to -130 | Multiplet |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard (e.g., CFCl₃) may be used.

-

2D NMR: For complete assignment, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing sulfonic acids.[8] The fragmentation of aromatic sulfonamides often involves the loss of SO₂.[9]

Expected Mass Spectrometry Data (Negative Ion ESI-MS)

| Ion | Expected m/z |

| [M-H]⁻ | 225.00 |

| [M-H-SO₂]⁻ | 161.02 |

| [SO₃]⁻ | 79.96 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with liquid chromatography (LC-MS) for sample purification.

-

Ionization Mode: Operate in the negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

MS/MS Analysis: To study the fragmentation pattern, perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of this compound.

Caption: Experimental workflow for spectral analysis.

Interrelation of Spectral Properties

The different spectral properties are interconnected and provide complementary information for the full characterization of the molecule.

Caption: Relationship between molecular and spectral properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoronaphthalene-2-sulfonic Acid: A Potential Fluorescent Probe for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a significant class of fluorescent probes utilized in various scientific disciplines due to their sensitivity to the local environment. These molecules, characterized by a dual-ring structure, exhibit changes in their fluorescent properties in response to variations in solvent polarity, binding to macromolecules, and the presence of specific analytes. This technical guide explores the potential of 6-Fluoronaphthalene-2-sulfonic acid as a fluorescent probe, drawing parallels from well-studied analogs like 6-(p-toluidinyl)naphthalene-2-sulfonic acid (TNS) and 2-anilinonaphthalene-6-sulfonic acid (ANS). While specific experimental data for this compound is limited, this document provides a comprehensive overview of the expected properties, potential applications, and detailed experimental protocols based on the behavior of similar naphthalene-based sulfonic acid probes.

Core Principles of Naphthalene-Based Fluorescent Probes

Naphthalene sulfonic acid derivatives are known for their environment-sensitive fluorescence. In aqueous, polar environments, these molecules typically exhibit weak fluorescence. However, upon binding to hydrophobic regions of macromolecules, such as proteins, or upon a change in the polarity of their surroundings, a significant enhancement in their fluorescence quantum yield is often observed, frequently accompanied by a blue shift in the emission spectrum. This phenomenon is attributed to the intramolecular charge transfer (ICT) character of the excited state.

The introduction of a fluorine atom at the 6-position of the naphthalene ring in this compound is expected to modulate its electronic and, consequently, its photophysical properties. The high electronegativity of fluorine could influence the probe's sensitivity and binding affinity to target molecules.

Potential Applications

Based on the known applications of similar naphthalene sulfonic acid probes, this compound could potentially be utilized in a variety of research areas:

-

Protein Folding and Conformational Changes: As a probe for hydrophobic sites, it could be used to monitor protein folding, unfolding, and conformational changes induced by ligand binding or environmental stressors.[1][2]

-

Enzyme Kinetics and Inhibition: It could serve as a reporter for ligand binding to enzymes, enabling the study of enzyme kinetics and the screening of potential inhibitors.[1]

-

Drug-Protein Binding Assays: The probe could be employed to characterize the binding of small molecules to proteins, providing insights into drug-protein interactions.

-

Sensing of Metal Ions: Naphthalene derivatives have been shown to act as fluorescent sensors for metal ions like Al³⁺.[3][4]

-

Detection of Biomolecules: With appropriate functionalization, it could be adapted to detect specific biomolecules, such as glutathione.[5][6][7]

Spectroscopic and Binding Properties (Hypothetical Data)

The following table summarizes hypothetical quantitative data for this compound, based on typical values for analogous naphthalene-based probes. These values should be experimentally determined for accurate characterization.

| Property | Value (Hypothetical) | Conditions |

| Absorption Maximum (λabs) | ~330 nm | In aqueous buffer |

| Emission Maximum (λem) | ~500 nm | In aqueous buffer |

| Emission Maximum (λem) | ~440 nm | Bound to a hydrophobic site (e.g., protein) |

| Quantum Yield (Φ) | < 0.01 | In aqueous buffer |

| Quantum Yield (Φ) | 0.2 - 0.6 | Bound to a hydrophobic site (e.g., protein) |

| Binding Constant (Kd) | 10 - 100 µM | For a typical protein binding site |

| Limit of Detection (LOD) | 10 - 100 nM | For a specific analyte |

Experimental Protocols

General Protocol for Protein Binding Studies

This protocol outlines a general method for investigating the binding of this compound to a protein of interest.

1. Materials:

- This compound stock solution (e.g., 1 mM in DMSO or water).

- Protein of interest, purified and in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

- Fluorometer.

- Cuvettes.

2. Procedure:

- Prepare a series of solutions containing a fixed concentration of the protein (e.g., 1 µM) and varying concentrations of this compound (e.g., 0 to 50 µM).

- Prepare a corresponding series of blank solutions containing only the varying concentrations of the probe in the buffer.

- Incubate the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

- Measure the fluorescence emission spectra of each solution. The excitation wavelength should be set at the absorption maximum of the probe (hypothetically ~330 nm). Record the emission intensity at the peak wavelength (hypothetically ~440 nm for the bound state).

- Subtract the fluorescence of the blank solutions from the corresponding protein-containing solutions to correct for the fluorescence of the free probe.

- Plot the change in fluorescence intensity as a function of the probe concentration.

- Analyze the binding data using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (Kd) and the number of binding sites.

General Protocol for Analyte Sensing

This protocol provides a general method for evaluating the potential of this compound as a fluorescent sensor for a specific analyte (e.g., a metal ion).

1. Materials:

- This compound stock solution (e.g., 10 µM in a suitable buffer).

- Stock solution of the target analyte (e.g., 1 mM AlCl₃ in water).

- Stock solutions of potential interfering ions.

- Buffer solution (e.g., HEPES buffer, pH 7.0).

- Fluorometer.

- Cuvettes.

2. Procedure:

- To a cuvette containing the probe solution (e.g., 1 µM in buffer), add increasing concentrations of the target analyte.

- After each addition, mix and allow the solution to equilibrate for a set time (e.g., 5 minutes).[3]

- Measure the fluorescence emission spectrum after each addition.

- Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve.

- Determine the limit of detection (LOD) based on the calibration curve.

- To assess selectivity, repeat the experiment with other potentially interfering ions at the same concentration and compare the fluorescence response.

Visualizations

General Experimental Workflow for Probe Characterization

References

- 1. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 | Benchchem [benchchem.com]

- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. researchgate.net [researchgate.net]

Stability and Degradation of 6-Fluoronaphthalene-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth studies on the stability and degradation of 6-Fluoronaphthalene-2-sulfonic acid are not extensively available in public literature. This guide provides a comprehensive overview based on the known behavior of structurally similar compounds, primarily naphthalenesulfonic acids. The information presented herein should be considered predictive and serve as a foundation for designing specific stability and degradation studies for this compound.

Executive Summary

This compound is an aromatic sulfonic acid, a class of compounds known for their high water solubility and general resistance to biological degradation.[1] This technical guide synthesizes available data on related naphthalenesulfonic acids to project the stability and degradation profile of this compound under various stress conditions, including thermal, oxidative, hydrolytic, and photolytic stress. The guide outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents quantitative data from analogous compounds in a structured format for ease of comparison.

Chemical Profile

-

IUPAC Name: this compound

-

CAS Number: 859071-26-4

-

Molecular Formula: C₁₀H₇FO₃S

-

Structure:

Chemical structure of this compound.

Stability Profile

The stability of naphthalenesulfonic acids is influenced by factors such as temperature, pH, and the presence of oxidizing agents. The fluorine substituent on the naphthalene ring of this compound is expected to influence its electronic properties and, consequently, its reactivity, but the fundamental degradation behaviors are likely to be similar to its non-fluorinated counterparts.

Thermal Stability

Naphthalenesulfonic acids are generally thermally stable. However, at temperatures exceeding 300°C in hydrothermal conditions, degradation is observed. The 2-substituted isomers, like 2-naphthalenesulfonic acid (2-NSA), are typically more stable than their 1-substituted counterparts. The presence of dissolved salts has been shown to slow down the rate of thermal decomposition.

Table 1: Thermal Stability of Naphthalenesulfonic Acid Isomers (Analogue Data)

| Compound | Conditions | Observed Degradation | Degradation Products | Reference |

| 1,5-Naphthalene disulfonate (1,5-NDS) | ≥ 200°C, aqueous solution | Transformation to 1-NSA | 1-Naphthalenesulfonate (1-NSA) | |

| 1,5-Naphthalene disulfonate (1,5-NDS) | > 250°C, aqueous solution | Significant breakdown | Naphthalene (NAP) | |

| 2-Naphthalenesulfonic acid (2-NSA) | ≥ 300°C, aqueous solution | Disappearance of the compound | Naphthalene, Naphthols |

Oxidative Degradation

Oxidative processes, such as ozonation and Fenton oxidation, are effective in degrading naphthalenesulfonic acids.[1] The presence of the electron-withdrawing sulfonic acid group can make the aromatic ring less susceptible to electrophilic attack, but strong oxidants can still cleave the ring.[1]

Table 2: Oxidative Degradation of Naphthalenesulfonic Acids (Analogue Data)

| Compound | Oxidant | Key Findings | Degradation Products | Reference |

| Naphthalene-1-sulfonic acid | Ozone | Reaction stoichiometry of ~1 mole of ozone per mole of sulfonic acid. | Highly oxidized organic acids, sulfate ions. | [1] |

| 2-Naphthalenesulfonic acid (2-NSA) | Fenton's Reagent (H₂O₂/FeSO₄) | 96.0% COD removal under optimal conditions (pH 3, 120 min reaction). | Not specified, but thorough degradation observed. |

The reactivity of naphthalenesulfonic acids to ozone decreases as the number of sulfonic groups increases.[1] The degradation is believed to be initiated by a 1,3-dipolar cycloaddition of ozone to the double bonds with the highest electron density in the aromatic rings.[1]

Hydrolytic and Photolytic Stability

While specific data on the hydrolytic and photolytic stability of this compound is scarce, aromatic sulfonic acids are generally stable to hydrolysis under neutral and acidic conditions at ambient temperatures. At elevated temperatures, desulfonation can occur. Information on photolytic degradation is not well-documented in the provided search results, but it is a recommended stress condition in forced degradation studies.

Potential Degradation Pathways

Based on the degradation of analogous compounds, the following degradation pathways can be hypothesized for this compound.

Oxidative Degradation Pathway (Hypothesized)

Under strong oxidative conditions (e.g., ozonation, Fenton's reagent), the primary degradation mechanism is expected to be the cleavage of the aromatic ring.

Caption: Hypothesized oxidative degradation pathway.

Thermal Degradation Pathway (Hypothesized)

At high temperatures, the primary degradation is likely to be desulfonation.

Caption: Hypothesized thermal degradation pathway.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following are generalized protocols that can be adapted for this compound. A target degradation of approximately 10% is generally recommended.

General Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the Purification of 6-Fluoronaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and adaptable protocols for the purification of 6-Fluoronaphthalene-2-sulfonic acid, a key intermediate in various synthetic processes within the pharmaceutical industry. The purity of this compound is paramount to ensure the quality and safety of subsequent products. The following protocols are based on established methods for the purification of aryl sulfonic acids and can be optimized for specific impurity profiles.

Data Summary of Purification Methods for Aryl Sulfonic Acids

Quantitative data for the purification of this compound is not extensively available in published literature. However, the table below presents data from analogous purification processes for other aryl sulfonic acids, offering a comparative benchmark for expected efficacy.

| Purification Method | Compound | Initial Purity | Final Purity | Yield |

| Slurry Washing | 4-Formyl-1,3-benzenedisulfonic acid disodium salt | Not Specified | >98% | >90% |

| Recrystallization | 2-Naphthol-6-sulfonic acid sodium salt (Schaeffer's Salt) | Crude | Commercial Grade | Not Specified |

| Ion-Exchange Chromatography | Non-crystalline pharmaceutical intermediate | Not Specified | >99% | Not Specified |

| High-Speed Counter-Current Chromatography | 4-Hydroxy-1-naphthalenesulfonic acid sodium salt | "Practical" Grade | >99% | ~58-65% |

Experimental Protocols

Three primary methods for the purification of this compound are detailed below. The selection of the most appropriate method will depend on the specific impurities present, the required final purity, and the scale of the purification.

Purification by Slurry Washing in an Aqueous Medium

This technique is particularly effective for the removal of highly water-soluble impurities, such as inorganic salts, from the target compound.[1]

Protocol:

-

Slurry Formation: In a suitable reaction vessel, combine the crude this compound (or its corresponding salt) with deionized water. A common ratio is 0.75 to 1.25 mL of water per gram of impure solid.[1]

-

Agitation: Stir the resulting slurry vigorously at ambient temperature. The duration of agitation can range from 15 to 120 minutes and should be optimized based on the dissolution rate of the impurities.[1]

-

Isolation of Purified Solid: Separate the solid and liquid phases via vacuum filtration.

-

Washing: Wash the filter cake with a minimal volume of cold deionized water to remove any residual dissolved impurities.

-

Drying: Dry the purified product under vacuum until a constant weight is achieved.

Purification by Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility.[2] For sulfonic acids, water is often an effective solvent.[3]

Protocol:

-

Dissolution: In an Erlenmeyer flask, add a minimal volume of hot deionized water to the crude this compound until it is completely dissolved.

-

Decolorization (Optional): If the solution exhibits coloration from impurities, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble materials.[3]

-

Crystallization: Allow the hot, saturated solution to cool gradually to room temperature. This slow cooling promotes the formation of well-defined crystals.

-

Maximizing Yield: To maximize the recovery of the purified product, further cool the solution in an ice bath.

-

Crystal Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Rinse the crystals with a small portion of cold deionized water.

-

Drying: Dry the purified crystals in a vacuum oven.

Purification by Ion-Exchange Chromatography (IEC)

IEC is a high-resolution purification technique that separates molecules based on their net charge.[4] As an anion, this compound can be effectively purified using an anion-exchange resin.[5]

Protocol:

-

Resin Preparation: Select a strong base anion-exchange resin and pack it into a chromatography column. Equilibrate the column by flushing it with a buffer of low ionic strength (e.g., dilute formic acid).

-

Sample Preparation: Dissolve the crude this compound in the same equilibration buffer.

-

Sample Loading: Carefully load the dissolved sample onto the top of the equilibrated column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or weakly-bound impurities.

-

Elution: Elute the bound this compound from the resin. This is typically achieved by applying a gradient of increasing salt concentration (e.g., using a buffer containing sodium chloride) or by changing the pH of the eluent. For ease of removal after purification, a volatile buffer system such as ammonium formate can be employed.

-

Fraction Collection: Collect the eluate in fractions and monitor for the presence of the target compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Combine the fractions containing the pure product. If a volatile buffer was used, it can be removed by lyophilization (freeze-drying) to yield the purified this compound.

Visualized Workflows and Logical Diagrams

The following diagrams illustrate the workflows for the described purification protocols.

Caption: Experimental workflow for purification by slurry washing.

Caption: Experimental workflow for purification by recrystallization.

Caption: Logical flow of the ion-exchange chromatography purification process.

References

Application of Naphthalene Sulfonic Acid Derivatives in Protein Binding Assays

Introduction

Naphthalene sulfonic acid derivatives are valuable fluorescent probes for studying protein structure, function, and ligand binding. These molecules exhibit environment-sensitive fluorescence, meaning their quantum yield is low in aqueous solutions but increases significantly upon binding to hydrophobic regions of proteins. This property makes them excellent tools for characterizing protein binding sites, determining binding affinities, and monitoring conformational changes. While information on 6-Fluoronaphthalene-2-sulfonic acid is limited, the closely related compound, 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS), is extensively documented and serves as a representative example for the application of this class of molecules in protein binding assays. This document provides detailed application notes and protocols based on the established use of 2,6-ANS.

I. Characterization of Protein Binding Sites

Naphthalene sulfonic acid derivatives can be used to probe the hydrophobicity of ligand binding sites. The fluorescence emission maximum of these probes undergoes a blue shift (a shift to shorter wavelengths) as the polarity of their environment decreases.

Application Note:

This assay utilizes the fluorescence enhancement and spectral shift of 2,6-ANS upon binding to the biotin-binding site of avidin to characterize the site's apolarity. The significant increase in fluorescence intensity and the blue shift in the emission maximum upon binding indicate that the biotin-binding site is a highly nonpolar environment. This information is crucial for understanding the nature of the binding pocket and can guide the design of ligands with improved affinity. A study investigating the interaction of avidin with 2,6-ANS revealed that the biotin binding site has a degree of apolarity similar to that of substrate binding sites on several enzymes[1].

Experimental Protocol: Fluorescence Spectroscopy Binding Assay

-

Materials:

-

Avidin solution (concentration determined by UV-Vis spectroscopy)

-

2,6-ANS stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

-

-

Procedure: a. Prepare a series of solutions with a constant concentration of avidin and varying concentrations of 2,6-ANS in the buffer. b. Incubate the solutions at a constant temperature for a time sufficient to reach binding equilibrium. c. Measure the fluorescence emission spectra of each solution. The typical excitation wavelength for 2,6-ANS is in the range of 328-355 nm[2]. For the avidin-2,6-ANS interaction, an excitation wavelength of 328 nm can be used, with emission recorded at 408 nm[1]. d. Record the fluorescence intensity at the emission maximum. e. To determine the dissociation constant (Kd), plot the change in fluorescence intensity against the concentration of 2,6-ANS and fit the data to a suitable binding isotherm equation (e.g., the single-site binding model).

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength | 328 nm | [1] |

| Emission Wavelength (Bound) | 408 nm | [1] |

| Dissociation Constant (Kd) for Avidin | 203 +/- 16 µM | [1] |

| Molar Fluorescence Enhancement Ratio | 111 +/- 22 | [1] |

Workflow for Characterizing Protein Binding Sites

Caption: Workflow for determining the dissociation constant of 2,6-ANS binding to a protein.

II. Competitive Binding Assays for Ligand Screening

This assay is used to determine the binding affinity of a non-fluorescent ligand by measuring its ability to displace a fluorescent probe from a protein's binding site.

Application Note:

The displacement of 2,6-ANS from the avidin binding site by biotin can be monitored by the quenching of fluorescence. This provides a direct method to study the binding of the natural ligand, biotin, and to quantify its interaction with avidin[2]. This principle can be extended to screen for other non-fluorescent compounds that bind to the same site. A significant decrease in fluorescence upon the addition of a test compound indicates that it has displaced 2,6-ANS and is a potential binder.

Experimental Protocol: Competitive Binding Assay

-

Materials:

-

Protein-probe complex (e.g., Avidin pre-incubated with 2,6-ANS)

-

Test ligand solution (e.g., biotin)

-

Buffer solution

-

Fluorometer

-

-

Procedure: a. Prepare a solution of the protein-probe complex at a concentration where a significant fluorescence signal is observed. b. Add increasing concentrations of the test ligand to the protein-probe complex solution. c. Incubate the solutions at a constant temperature to allow for displacement to reach equilibrium. d. Measure the fluorescence intensity at the emission maximum of the probe. e. Plot the decrease in fluorescence intensity against the concentration of the test ligand. f. The concentration of the test ligand that causes a 50% reduction in the fluorescence signal (IC50) can be determined and used to calculate the inhibition constant (Ki).

Logical Relationship for Competitive Binding

Caption: Diagram illustrating the displacement of a fluorescent probe by a test ligand.

III. Monitoring Protein Stability and Unfolding using Thermal Shift Assays

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a technique used to measure the thermal stability of a protein. Naphthalene sulfonic acid derivatives can be used as the fluorescent dye in these assays.

Application Note:

In a thermal shift assay, the fluorescence of a solution containing a protein and 2,6-ANS is monitored as the temperature is increased. As the protein unfolds, its hydrophobic core becomes exposed, providing binding sites for 2,6-ANS. This binding event leads to a sharp increase in fluorescence intensity. The midpoint of this transition is the melting temperature (Tm) of the protein, a key indicator of its thermal stability[2]. This method is widely used for screening ligands that stabilize proteins, as ligand binding typically increases the Tm.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

-

Materials:

-

Protein solution

-

2,6-ANS stock solution

-

Buffer solution

-

Quantitative PCR (qPCR) instrument capable of monitoring fluorescence with temperature ramping

-

-

Procedure: a. Prepare a reaction mixture containing the protein, 2,6-ANS, and buffer in a qPCR plate. b. Place the plate in the qPCR instrument. c. Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute. d. Monitor the fluorescence of 2,6-ANS at each temperature increment. e. Plot the fluorescence intensity as a function of temperature to generate a melting curve. f. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the melting curve.

Experimental Workflow for DSF

Caption: Step-by-step workflow for a Differential Scanning Fluorimetry experiment.

Naphthalene sulfonic acid derivatives, exemplified by 2,6-ANS, are versatile and powerful tools in protein science. Their environment-sensitive fluorescence allows for the straightforward and sensitive investigation of protein-ligand interactions, characterization of binding site properties, and assessment of protein stability. The protocols and application notes provided here offer a foundation for researchers, scientists, and drug development professionals to employ these valuable fluorescent probes in their studies.

References

Application Notes and Protocols for Protein Labeling with Naphthalene-Based Fluorescent Probes

Application Notes

Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins and their interactions. Naphthalene-based fluorescent probes are a class of dyes that can be utilized for this purpose. While some naphthalene derivatives act as non-covalent probes that fluoresce upon binding to hydrophobic pockets of proteins, others can be chemically modified to form covalent linkages with protein functional groups.

A hypothetical fluoronaphthalene sulfonic acid derivative could potentially be used to label proteins through the covalent modification of amine or thiol groups, providing a stable fluorescent tag. Such a labeled protein could be used in a variety of applications, including:

-

Protein Quantification: Determining the concentration of the labeled protein in various samples.

-

Structural Analysis: Probing changes in protein conformation, as the fluorescence of the naphthalene moiety is often sensitive to the local environment.

-

Binding Assays: Studying the interaction of the labeled protein with other molecules, such as other proteins, nucleic acids, or small molecule drug candidates.

-

Cellular Imaging: Visualizing the localization and trafficking of the protein within cells, provided the dye is cell-permeable and non-toxic.

The sulfonic acid group on the naphthalene ring generally imparts water solubility to the dye, which is advantageous for biological experiments conducted in aqueous buffers.

Quantitative Data Summary

As specific data for 6-Fluoronaphthalene-2-sulfonic acid is unavailable, the following table presents typical photophysical properties of a generic naphthalene-based fluorescent probe. These values are illustrative and would need to be experimentally determined for the specific compound.

| Property | Typical Value Range |

| Excitation Maximum (λex) | 320 - 380 nm |

| Emission Maximum (λem) | 420 - 500 nm |

| Quantum Yield (Φ) | 0.1 - 0.8 (in hydrophobic environments) |

| Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ |

Experimental Protocols

The following are generalized protocols for labeling proteins with a hypothetical reactive derivative of a naphthalene-based sulfonic acid. The choice of protocol depends on the available reactive groups on the protein of interest (primarily primary amines or free thiols).

Protocol 1: Labeling of Primary Amines (e.g., Lysine Residues)

This protocol assumes the availability of an amine-reactive derivative of the fluoronaphthalene sulfonic acid, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Amine-reactive fluoronaphthalene sulfonic acid derivative (e.g., NHS ester)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer and Spectrofluorometer

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 100 mM. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization:

-

Determine the protein concentration using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

-

Measure the absorbance of the dye at its maximum absorption wavelength to determine the degree of labeling.

-

Measure the fluorescence excitation and emission spectra to confirm labeling.

-

Protocol 2: Labeling of Free Thiols (e.g., Cysteine Residues)

This protocol assumes the availability of a thiol-reactive derivative of the fluoronaphthalene sulfonic acid, such as a maleimide.

Materials:

-

Protein of interest in a suitable buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.2)

-

Thiol-reactive fluoronaphthalene sulfonic acid derivative (e.g., maleimide)

-

Reducing agent (if cysteine residues are oxidized, e.g., DTT or TCEP)

-

Quenching reagent (e.g., 2-mercaptoethanol or DTT)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer and Spectrofluorometer

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography.

-

Dye Preparation: Immediately before use, dissolve the thiol-reactive dye in a small amount of anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 2 hours at room temperature in the dark.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-fold molar excess over the dye. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.

-

Characterization: Follow the same characterization steps as in Protocol 1.

Visualizations

Caption: Generalized workflow for fluorescent labeling of proteins.

Caption: Application of a labeled protein in a binding assay.

Application Notes: Naphthalene Sulfonic Acid Derivatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based dyes are valued for their rigid, conjugated π-electron systems, which often result in high quantum yields and excellent photostability.[1] Their fluorescence is particularly sensitive to the polarity of the local environment, a characteristic that is exploited in various biophysical assays.[2][3]

Principle of Environment-Sensitive Fluorescence

Anilinonaphthalene sulfonates like 2,6-ANS are classic examples of fluorescent molecular rotors. In aqueous solutions, these molecules are weakly fluorescent. However, upon binding to hydrophobic regions of macromolecules, such as proteins or lipid membranes, their fluorescence quantum yield increases significantly, accompanied by a blue shift in the emission maximum.[2][3][4] This phenomenon arises from the restriction of intramolecular rotation in the excited state when the probe is in a more viscous or sterically constrained environment.

Potential Applications in Drug Development and Research

-

Protein Folding and Unfolding Studies: Monitoring the exposure of hydrophobic pockets during protein denaturation and renaturation.[3]

-

Ligand Binding Assays: Detecting conformational changes in proteins upon binding of small molecules, substrates, or inhibitors.[5][6]

-

Membrane Fluidity and Polarity: Assessing the physical state of lipid bilayers.

-

High-Throughput Screening: Developing assays to identify compounds that modulate protein conformation or binding.

Photophysical Properties of Key Naphthalene Sulfonic Acid Derivatives

The following table summarizes key photophysical data for commonly used anilinonaphthalene sulfonate probes. These values can vary depending on the solvent and binding environment.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |

| 2,6-ANS | ~328-355[3] | ~408 (in apolar environment)[7] | Low in water, significantly enhanced upon binding[8] | High sensitivity to environmental polarity.[3] |

| 1,8-ANS | ~350 | ~480 (in apolar environment) | Low in water, enhanced upon binding[2] | Widely used for detecting molten globule states of proteins. |

| 2,6-TNS | Not specified | Not specified | Fluorescence enhanced upon binding to proteins[5] | Sensitive probe for conformational states of enzymes.[5] |

Data is compiled from various sources and is environmentally dependent. Researchers should determine the precise spectral characteristics for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Protein-Ligand Binding Assay using 2,6-ANS

This protocol outlines a general method to assess the binding of a ligand to a target protein by monitoring changes in the fluorescence of 2,6-ANS.

Materials:

-

Target Protein

-

Ligand of interest

-

2,6-ANS stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Prepare Protein Solution: Dilute the target protein to the desired final concentration in the assay buffer.

-

Prepare 2,6-ANS Working Solution: Dilute the 2,6-ANS stock solution in the assay buffer to a final concentration typically in the low micromolar range (e.g., 10-50 µM). The optimal concentration should be determined empirically.

-

Incubation: In a microplate or cuvette, mix the protein solution with the 2,6-ANS working solution. Allow the mixture to incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for probe binding.

-

Establish Baseline Fluorescence: Measure the fluorescence intensity of the protein-ANS mixture. Use an excitation wavelength of approximately 350 nm and measure the emission spectrum (e.g., 400-600 nm) or at a fixed emission wavelength around the expected maximum (e.g., 450 nm).

-

Ligand Titration: Add increasing concentrations of the ligand to the protein-ANS mixture. After each addition, allow the system to equilibrate (e.g., 5 minutes) and then measure the fluorescence.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. A change in fluorescence (either an increase or decrease) upon ligand addition can indicate a conformational change in the protein that alters the binding of 2,6-ANS to hydrophobic pockets.

Workflow for Protein-Ligand Binding Assay:

Caption: Workflow for a protein-ligand binding assay using 2,6-ANS.

Protocol 2: Monitoring Protein Unfolding using 2,6-ANS

This protocol describes how to use 2,6-ANS to monitor protein unfolding induced by a chemical denaturant.

Materials:

-

Target Protein

-

2,6-ANS stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer

-

Denaturant (e.g., 8 M Guanidinium Chloride or Urea)

-

Fluorometer with temperature control (optional, for thermal melts)

Procedure:

-

Prepare Samples: Prepare a series of samples containing a fixed concentration of the target protein and 2,6-ANS (e.g., 10 µM protein, 50 µM 2,6-ANS) in the assay buffer with increasing concentrations of the denaturant.

-

Equilibration: Allow the samples to equilibrate for a sufficient time for unfolding to reach equilibrium (this can range from minutes to hours depending on the protein).

-

Fluorescence Measurement: Measure the fluorescence of each sample using appropriate excitation and emission wavelengths for 2,6-ANS.

-

Data Analysis: Plot the fluorescence intensity as a function of the denaturant concentration. An increase in fluorescence indicates the unfolding of the protein and the exposure of hydrophobic regions that bind 2,6-ANS. The midpoint of the transition corresponds to the concentration of denaturant at which 50% of the protein is unfolded.

Signaling Pathway of Protein Unfolding and Probe Binding:

Caption: Interaction of 2,6-ANS with a protein during denaturation.

Considerations for Using Fluorinated Naphthalene Derivatives

The introduction of a fluorine atom to the naphthalene scaffold, as in the case of 6-Fluoronaphthalene-2-sulfonic acid, can potentially offer several advantages for a fluorescent probe:

-

Enhanced Photostability: Fluorination of organic dyes has been shown to increase their resistance to photobleaching.[9][10]

-

Altered Spectroscopic Properties: The electron-withdrawing nature of fluorine can modulate the excitation and emission wavelengths, potentially leading to probes with more desirable spectral characteristics for specific applications.

-

Improved Quantum Yield: In some cases, fluorination can lead to an increase in the fluorescence quantum yield.[9]

Researchers investigating this compound would need to experimentally determine its photophysical properties, including its absorption and emission spectra in various solvents and in the presence of proteins or lipids, its quantum yield, and its photostability. The protocols provided for ANS derivatives would serve as an excellent starting point for such characterization and for exploring its utility as a novel fluorescent probe.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Anilinonaphthalene-6-sulfonic acid | 20096-53-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]